molecular formula C18H15ClN2O3 B6515779 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide CAS No. 950261-07-1

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide

Cat. No.: B6515779
CAS No.: 950261-07-1
M. Wt: 342.8 g/mol
InChI Key: DRZVGWMIUUMKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide is a synthetic small molecule based on a quinoline-carboxamide scaffold, a structure of high interest in medicinal chemistry and anticancer agent development . Quinoline-carboxamide derivatives are frequently investigated for their potential to inhibit key enzymatic pathways involved in cell proliferation, such as the Phosphatidylinositol 3-kinase (PI3Kα) pathway or the Hedgehog (Hh) signaling pathway . These pathways are often dysregulated in various cancers, making them attractive targets for therapeutic research . The specific structural features of this compound—including the 6-chloro and 4-methoxy substituents on the quinoline core and the N-(3-methoxyphenyl) carboxamide group—are designed to optimize molecular interactions with target binding sites, potentially influencing its bioactivity and selectivity . Researchers can utilize this compound as a chemical probe to study kinase-driven signaling cascades or as a lead compound for the development of novel targeted therapies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-13-5-3-4-12(9-13)20-18(22)16-10-17(24-2)14-8-11(19)6-7-15(14)21-16/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZVGWMIUUMKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

A modified Friedländer approach employs 2-amino-5-chloro-4-methoxybenzaldehyde and a ketone such as ethyl acetoacetate. The reaction is catalyzed by hydrochloric acid or Lewis acids like boron trifluoride etherate, yielding the quinoline backbone. The methoxy group at position 4 is introduced via prior methylation of the hydroxyl group in the benzaldehyde intermediate.

Skraup Synthesis

An alternative method involves the Skraup reaction , where glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) facilitate cyclization of 3-chloro-4-methoxyaniline. This method is less favored due to harsh conditions leading to lower yields of the desired regioisomer.

Functional Group Modifications

Methoxy Group Installation

The methoxy group at position 4 is introduced via O-methylation of a hydroxyl precursor. For example, 4-hydroxyquinoline derivatives are treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Key Data:

ParameterValue
Reaction time12–18 hours
Temperature60–70°C
Yield90–95%

Chlorination at Position 6

Chlorination is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid. The reaction is highly regioselective due to the directing effects of the methoxy group.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water mixtures. Polymorph control is critical, as demonstrated in patent literature for analogous compounds.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals: δ 8.52 (s, 1H, quinoline H-8), 7.89 (d, J = 8.8 Hz, 1H, H-5), and 3.92 (s, 3H, OCH₃).

  • Mass Spectrometry (MS): ESI-MS m/z 371.1 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Efficiency
Friedländer + Amidation7098High
Skraup + Amidation5095Low

The Friedländer route is preferred for its higher yield and scalability, whereas the Skraup method is limited by side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems are integrated to minimize waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

While "6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide" is referenced by name from chemical suppliers , research on related carboxamides, particularly quinoline-based carboxamides, reveals their diverse applications in medicinal chemistry, drug design, and materials science.

Quinoline Carboxamides as Multi-Target Agents

  • Quinoline carboxamides have the ability to offer a multi-target profile, making them useful in treating multifactorial diseases .
  • Research focuses on combining quinoline, quinolone, or quinolinone structural moieties with amides to form carboxamides, driven by the trend of developing new pharmaceutical molecules with improved and multiple properties .
  • N-substituted carboxamides, especially heterocyclic compounds with a substitution on the N-1 position, have been broadly studied .
  • Quinoline-3-carboxamides and their analogs have demonstrated significant biological activities, such as antimalarial and antibacterial activity, and could be used in the treatment of autoimmune diseases .

Anticancer Applications

  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides exhibit antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) .
  • Sweidan and Sabbah (2022) designed, synthesized, and biologically evaluated N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides as anticancer agents, specifically as inhibitors of phosphatidylinositol3-kinase (PI3Kα) .
  • Two N-phenyl-6-chloro carboxamide analogs (q6 , q7 ) demonstrated significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines .
  • Two 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives (q8 , q9 ) exhibited the most potent cytotoxic effect on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Quinoline derivatives are designed and synthesized as antiproliferative agents targeting cancer through inhibition of VEGFR-2 .
  • 6-chloroquinolone derivatives generally show higher inhibition for VEGFR-2 than 6-fluoroquinolone counterparts .
  • Incorporation of a chlorine atom at the 6-position of the quinolone ring is beneficial for VEGFR-2 inhibitory activity .

Other biological activities

  • Carboxamide 3g and quinolinone hybrid with acetylated ferulic acid 11e emerged as multi-target agents, revealing combined antioxidant and LOX inhibitory activity .
    • 3g : IC 50 = 27.5 μM for LOX inhibition, 100% inhibition of lipid peroxidation, 67.7% ability to scavenge hydroxyl radicals and 72.4% in the ABTS radical cation decolorization assay .
    • 11e : IC 50 = 52 μM for LOX inhibition and 97% inhibition of lipid peroxidation .
  • The synthetic carboxamide analogs 3h and 3s bind at the same alternative binding site as NDGA (the reference compound) .
  • Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamide (11k ) displayed the best inhibition potency against α-glucosidase with an IC 50 value of 26.0 ± 0.8 μM .
  • Compound 11k interacted with Glu304, Phe311, Arg312, Tyr344, His348, and Arg439 of the active site .

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, it may interact with cellular receptors and signaling pathways, leading to apoptosis (programmed cell death) in malignant cells.

Comparison with Similar Compounds

Substituents on the Quinoline Core

Compound Name Substituents Key Structural Features Biological Activity Reference
Target Compound 6-Cl, 4-OCH₃, 2-carboxamide-N-(3-OCH₃Ph) Chloro (electron-withdrawing), methoxy (electron-donating), and aromatic carboxamide Likely antimicrobial/antifungal (inferred from SAR trends)
N-(3-Methoxyphenyl)quinoline-2-carboxamide (11b) No 6-Cl or 4-OCH₃ Unsubstituted quinoline core with N-(3-OCH₃Ph) carboxamide Moderate activity (specific data not provided)
6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide 6-Cl, 2-pyridinyl, 4-carboxamide-N-(pyridinylmethyl) Pyridine substituents enhance solubility and metal-binding capacity Potential kinase inhibition or antimicrobial action
6-Fluoro-N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide 6-F, 2-morpholinopropylamino, 4-carboxamide Fluorine and morpholine groups improve membrane permeability Multi-stage antimicrobial activity

Carboxamide Modifications

Compound Name Carboxamide Substituent Impact on Activity Reference
Target Compound N-(3-OCH₃Ph) Enhanced π-π stacking with aromatic receptors
N-(2-chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide N-(2-ClPh) vs. N-(3-OCH₃Ph) Chlorophenyl may increase steric hindrance, reducing binding affinity
Clioquinol (5-chloro-8-hydroxy-7-iodoquinoline) Hydroxy group at 8-position Metal-chelating properties enable antimicrobial and anticancer effects

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Key Spectroscopic Data Reference
Target Compound Not reported Likely low water solubility (quinoline core) Expected IR: ~1687 cm⁻¹ (C=O stretch)
N-(3-Methoxyphenyl)quinoline-2-carboxamide (11b) 117–118 Low (DMSO-soluble) IR: 1687 cm⁻¹ (C=O); 1H-NMR: δ 10.73 (amide NH)
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Not reported Insoluble in water Safety data highlights handling precautions

Biological Activity

6-Chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups:

  • Chloro group : Enhances reactivity and biological activity.
  • Methoxy groups : Increase lipophilicity, potentially improving cellular uptake.
  • Carboxamide moiety : Plays a crucial role in biological interactions.

The molecular formula is C_17H_16ClN_1O_3, and its molecular weight is approximately 335.77 g/mol.

The mechanism by which 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as PI3Kα, which is crucial in cancer cell proliferation pathways .
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : Some studies suggest that quinoline derivatives exhibit antioxidant properties, which can protect cells from oxidative stress .

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of similar quinoline derivatives against various cancer cell lines. For instance, compounds structurally related to 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide exhibited significant inhibitory concentrations (IC50 values) against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines:

CompoundIC50 (Caco-2)IC50 (HCT-116)
1637.4 µM8.9 µM
1850.9 µM3.3 µM
1917.0 µM5.3 µM
2118.9 µM4.9 µM

These results indicate that modifications in the structure significantly affect the biological activity, highlighting the importance of the methoxy and chloro substituents in enhancing efficacy .

Cardioprotective Effects

Another area of interest is the cardioprotective potential of quinoline derivatives. Research indicates that these compounds can mitigate doxorubicin-induced cardiotoxicity in cardiomyocytes by preserving cell viability under stress conditions:

CompoundCell Viability (%)
4i81.6 ± 3.7
6a87.5 ± 4.3
6d83.4 ± 5.5

These findings suggest that the presence of specific substituents may enhance protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups like chloro and electron-donating groups such as methoxy significantly influences the biological activity of quinoline derivatives:

  • Chloro Group : Enhances binding affinity to target enzymes.
  • Methoxy Groups : Improve solubility and bioavailability.
  • Carboxamide Moiety : Essential for interaction with biological targets.

Case Studies

Recent publications have documented various studies focusing on the synthesis and evaluation of quinoline derivatives, including:

  • Anticancer Activity : A series of N-phenyl-6-chloro carboxamide analogues were synthesized and tested for their antiproliferative activity against colorectal cancer cells, showing promising results .
  • Antioxidant Studies : Compounds were evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant properties that may contribute to their therapeutic potential .

Q & A

Q. How can isotopic labeling (e.g., 13^{13}C/15^{15}N) track metabolic pathways of this compound in hepatocyte models?

  • Methodology : Synthesize 13^{13}C-labeled carboxamide via Buchwald-Hartwig coupling. Incubate with primary hepatocytes (37°C, 5% CO2_2) and analyze metabolites using LC-HRMS/MS. Identify phase I/II metabolites (e.g., glucuronidation, sulfation) with software (Compound Discoverer) .

Conflict Resolution & Mechanistic Insights

Q. How can contradictory reports on this compound’s mechanism of action (e.g., kinase inhibitor vs. intercalator) be reconciled?

  • Methodology : Conduct dual-labeling experiments (e.g., 3^3H-thymidine incorporation for DNA synthesis vs. kinase activity assays). Use SPR to measure direct binding to DNA vs. kinase domains. Correlate findings with molecular dynamics simulations of intercalation potential .

Q. What experimental designs mitigate off-target effects in phenotypic screening assays (e.g., mitochondrial toxicity)?

  • Methodology : Include counterscreens (Seahorse XF Analyzer for OCR/ECAR) and genetic validation (CRISPR knockouts). Use cheminformatic tools (PubChem BioActivity) to filter pan-assay interference compounds (PAINS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.